![molecular formula C15H14O4 B3142443 2-[(2-Methoxyphenoxy)methyl]benzoic acid CAS No. 50456-88-7](/img/structure/B3142443.png)
2-[(2-Methoxyphenoxy)methyl]benzoic acid
Overview
Description
“2-[(2-Methoxyphenoxy)methyl]benzoic acid” is an organic compound . It belongs to a group of organic compounds called o-methoxybenzoic acids, which have a methoxy group substituted for the hydrogen atom at position 2 of the benzene ring .
Molecular Structure Analysis
The molecular formula of “2-[(2-Methoxyphenoxy)methyl]benzoic acid” is C15H14O3 . The InChI code isInChI=1S/C15H14O3/c1-11-6-2-5-9-14 (11)18-10-12-7-3-4-8-13 (12)15 (16)17/h2-9H,10H2,1H3, (H,16,17)
. Physical And Chemical Properties Analysis
The molecular weight of “2-[(2-Methoxyphenoxy)methyl]benzoic acid” is 242.27 g/mol . It has a topological polar surface area of 46.5 Ų . The compound has a rotatable bond count of 4 .Scientific Research Applications
Synthesis Applications
Synthesis of Cardiotonic Drugs : 2-Methoxy-4-(methylsulfanyl)benzoic acid, a derivative of 2-[(2-Methoxyphenoxy)methyl]benzoic acid, is used in the synthesis of cardiotonic drugs like Sulmazole and Isomazole (Lomov, 2019).
Catalysis Studies : Research on methyl benzoate and benzoic acid reduction explores the catalytic properties of these compounds, including derivatives like 2-[(2-Methoxyphenoxy)methyl]benzoic acid (King & Strojny, 1982).
Material Science
Doping in Polyaniline : Substituted benzoic acids, including 2-methoxybenzoic acid, are used as dopants in polyaniline, influencing its electrical and physical properties (Amarnath & Palaniappan, 2005).
Liquefaction of Biomaterials : In the production of phenolic-rich products and sugar derivatives, derivatives like 2-methoxy-4-propyl-phenol play a significant role (Xu et al., 2012).
Biomedical Applications
Binding to Serum Albumin : Studies show that compounds sharing the benzoic acid core, including 2-methoxybenzoic acid, have significant binding interactions with bovine serum albumin, affecting their biological effects (Yuan et al., 2019).
Antimicrobial and Molluscicidal Activity : Certain prenylated benzoic acid derivatives exhibit significant antimicrobial and molluscicidal activities, suggesting potential biomedical applications (Orjala et al., 1993).
Environmental Science
Herbicide Treatment : In environmental science, derivatives like 3,6-dichloro-2-methoxybenzoic acid are studied for their biodegradability and treatment using technologies like membrane bioreactors, indicating their relevance in environmental remediation (Ghoshdastidar & Tong, 2013).
Toxicity Assessment : The acute toxicity of benzoic acids, including those substituted with methoxyl groups, has been studied in aquatic organisms like Daphnia magna, providing insights into their environmental impact (Kamaya et al., 2005).
properties
IUPAC Name |
2-[(2-methoxyphenoxy)methyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-8-4-5-9-14(13)19-10-11-6-2-3-7-12(11)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOYVSSZZRPNFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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